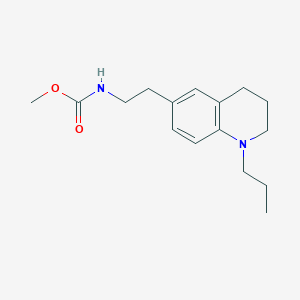

Methyl (2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)carbamate

説明

Methyl (2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)carbamate is a carbamate derivative featuring a tetrahydroquinoline core substituted with a propyl group at the 1-position and a methyl carbamate moiety linked via an ethyl chain at the 6-position. This structure combines the rigidity of the tetrahydroquinoline ring with the functional versatility of the carbamate group.

特性

IUPAC Name |

methyl N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-3-10-18-11-4-5-14-12-13(6-7-15(14)18)8-9-17-16(19)20-2/h6-7,12H,3-5,8-11H2,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVDXUXLNXFEDSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)carbamate typically involves the reaction of 1-propyl-1,2,3,4-tetrahydroquinoline with an appropriate carbamoylating agent. One common method is the reaction of the quinoline derivative with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products.

化学反応の分析

Types of Reactions

Methyl (2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides, which are important intermediates in the synthesis of other heterocyclic compounds.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives, which may have different biological activities.

Substitution: The carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the carbamate group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

科学的研究の応用

Methyl (2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)carbamate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

作用機序

The mechanism of action of Methyl (2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)carbamate involves its interaction with specific molecular targets. The quinoline ring system can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the compound may inhibit enzymes involved in critical biochemical pathways, thereby exerting its biological effects.

類似化合物との比較

Structural Analogues in the Tetrahydroquinoline/Isoquinoline Family

The compound belongs to a broader class of tetrahydroquinoline and isoquinoline derivatives, which are often modified to tune pharmacological activity or stability. Key structural comparisons include:

Key Observations :

- The ethyl linker between the carbamate and tetrahydroquinoline core introduces conformational flexibility absent in directly substituted analogs (e.g., 6d in ) .

- The absence of 2-oxo groups (seen in CAS:921913-26-0 and CAS:922130-67-4) may reduce metabolic susceptibility compared to ketone-containing derivatives .

Carbamate Toxicity and Substituent Effects

Carbamates exhibit varying toxicity profiles depending on their alkyl groups and metabolic pathways:

Key Observations :

- The methyl carbamate group in the target compound is expected to be less carcinogenic than ethyl or vinyl carbamates, as longer alkyl chains (e.g., ethyl) correlate with increased carcinogenicity in rodents .

- However, the tetrahydroquinoline core may introduce unique metabolic pathways, necessitating further toxicological studies.

Key Observations :

- The propyl substituent may increase flammability risks compared to shorter-chain analogs due to higher lipophilicity.

- Safety protocols for carbamates (e.g., avoiding water contact,密闭 storage) are likely applicable .

生物活性

Methyl (2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Formula: C₁₂H₁₅N₁O₂

Molecular Weight: 205.25 g/mol

IUPAC Name: Methyl 2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate

CAS Number: 1119450-28-0

The biological activity of methyl carbamate derivatives often involves modulation of neurotransmitter systems. The tetrahydroquinoline moiety is known to interact with various receptors, including NMDA receptors and other neurotransmitter systems. This interaction may lead to neuroprotective effects and alterations in synaptic plasticity.

Key Mechanisms:

- NMDA Receptor Modulation: Compounds similar to methyl (2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)carbamate have been shown to act as NMDA receptor antagonists, which can prevent excitotoxicity associated with neurodegenerative diseases .

- Neuroprotection: The compound may exhibit neuroprotective properties by inhibiting pathways that lead to neuronal death during conditions such as ischemia or oxidative stress .

Pharmacological Profiles

Research indicates that methyl (2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)carbamate may possess the following pharmacological activities:

| Activity Type | Description |

|---|---|

| Neuroprotective | Protects neurons from damage due to excitotoxicity and oxidative stress. |

| Antinociceptive | Exhibits pain-relieving properties in animal models. |

| Antidepressant-like | Shows potential for alleviating symptoms of depression in preclinical studies. |

Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of various tetrahydroquinoline derivatives on cultured neurons subjected to glutamate-induced excitotoxicity. Results indicated that compounds with similar structures to methyl (2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)carbamate significantly reduced neuronal death and preserved cell viability .

Study 2: Antinociceptive Activity

In a rodent model of pain, administration of methyl carbamate derivatives demonstrated significant reductions in pain responses compared to control groups. The mechanism was attributed to modulation of pain pathways involving NMDA receptors .

Study 3: Antidepressant Effects

In another investigation focusing on behavioral assays in rodents, methyl (2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)carbamate exhibited antidepressant-like effects as evidenced by increased time spent in the open arms of an elevated plus maze.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。